molecular formula C24H22FN3O6 B11343879 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11343879
M. Wt: 467.4 g/mol
InChI Key: RRVRLWZBMXDZHC-UHFFFAOYSA-N
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Description

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by the presence of a fluorine atom, a morpholine ring, a nitrophenyl group, and a chromeno-pyrrole core

Properties

Molecular Formula

C24H22FN3O6

Molecular Weight

467.4 g/mol

IUPAC Name

7-fluoro-2-(3-morpholin-4-ylpropyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H22FN3O6/c25-16-4-7-19-18(14-16)22(29)20-21(15-2-5-17(6-3-15)28(31)32)27(24(30)23(20)34-19)9-1-8-26-10-12-33-13-11-26/h2-7,14,21H,1,8-13H2

InChI Key

RRVRLWZBMXDZHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluorine atom, the morpholine ring, and the nitrophenyl group. Common reagents used in these reactions include fluorinating agents, morpholine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group, using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The fluorine atom and nitrophenyl group can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2-[3-(piperidin-4-yl)propyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a piperidine ring instead of a morpholine ring.

    7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-aminophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

Uniqueness

The uniqueness of 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features. The presence of the fluorine atom, morpholine ring, and nitrophenyl group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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